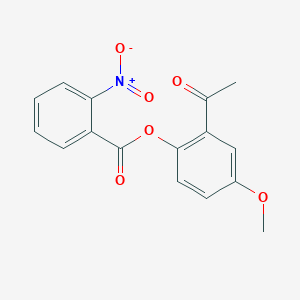
(2,4-Dinitrophenyl)methyl 2,4-dinitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dinitrophenyl)methyl 2,4-dinitrobenzoate is an organic compound with the molecular formula C14H8N4O10 It is known for its complex structure, which includes two nitro groups attached to both the benzyl and benzoate moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dinitrophenyl)methyl 2,4-dinitrobenzoate typically involves the nitration of benzyl and benzoate precursors. One common method includes the reaction of 2,4-dinitrotoluene with aldehydes in the presence of catalytic amounts of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the corresponding alcohols, which are then oxidized to yield the desired ketones . The reaction conditions often require maintaining low temperatures and controlled addition of reagents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as hydrolysis, dealcoholization, separation, washing, and drying to obtain the final product with high yield and minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions
(2,4-Dinitrophenyl)methyl 2,4-dinitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, nitric acid, and ammonia for nitration and reduction processes . The reaction conditions often involve maintaining specific temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include 2,4-dinitrobenzyl ketones and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
(2,4-Dinitrophenyl)methyl 2,4-dinitrobenzoate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of (2,4-Dinitrophenyl)methyl 2,4-dinitrobenzoate involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, such as oxidation and reduction, which are essential for its applications in synthesis and analysis . The pathways involved often include the formation of intermediate compounds that undergo further reactions to yield the final products.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2,4-Dinitrophenyl)methyl 2,4-dinitrobenzoate include:
- 2,4-Dinitrobenzoic acid
- 3,5-Dinitrobenzoic acid
- 2,4-Dinitrophenylhydrazine
Uniqueness
What sets this compound apart from these similar compounds is its dual nitro group attachment to both the benzyl and benzoate moieties. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in scientific research and industrial processes .
Propiedades
Fórmula molecular |
C14H8N4O10 |
|---|---|
Peso molecular |
392.23g/mol |
Nombre IUPAC |
(2,4-dinitrophenyl)methyl 2,4-dinitrobenzoate |
InChI |
InChI=1S/C14H8N4O10/c19-14(11-4-3-10(16(22)23)6-13(11)18(26)27)28-7-8-1-2-9(15(20)21)5-12(8)17(24)25/h1-6H,7H2 |
Clave InChI |
VBUXGZSQQALNDX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[2-(5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3-ethyl-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B416529.png)
![5-benzyl-1-(4-bromophenyl)dihydrospiro(1H-furo[3,4-c]pyrrole-3,2'-[1'H]-indene)-1',3',4,6(2'H,3H,5H)-tetraone](/img/structure/B416534.png)

![2-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID](/img/structure/B416542.png)
![Isopentyl 4-[(4-butoxybenzoyl)amino]benzoate](/img/structure/B416543.png)
![3-(4-tert-Butyl-phenoxy)-5-phenylamino-anthra[1,9-cd]isoxazol-6-one](/img/structure/B416544.png)
![N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B416546.png)
![N-(4-bromophenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B416547.png)

![N-(2,6-dimethoxy-4-pyrimidinyl)-4-{[(2-furoylamino)carbothioyl]amino}benzenesulfonamide](/img/structure/B416551.png)
![2',3',4,5-TETRAETHYL 5',5',8'-TRIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE](/img/structure/B416553.png)
![Tetraethyl 9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B416554.png)
